molecular formula C16H16O3 B8333660 4-(3-Hydroxypropoxy)benzophenone

4-(3-Hydroxypropoxy)benzophenone

Cat. No.: B8333660
M. Wt: 256.30 g/mol
InChI Key: JHXQMAGGDYUIMN-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropoxy)benzophenone is a benzophenone derivative characterized by a hydroxypropoxy substituent at the para position of the benzophenone core. This compound is synthesized via condensation reactions, as demonstrated in studies where heating 4-(3-hydroxypropoxy)-3-methoxyphenyl precursors with hydrazine derivatives yielded pyrazole-containing analogs with high purity (78% yield) and defined melting points (141–143°C) . Its structure is confirmed by IR and NMR spectroscopy, with distinct peaks for the hydroxypropoxy chain (e.g., C-O stretching at ~1200 cm⁻¹ in IR) and aromatic protons in the 6.8–8.2 ppm range in ¹H NMR . The hydroxypropoxy group enhances solubility in polar solvents like methanol and ethanol, distinguishing it from non-polar benzophenones .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

[4-(3-hydroxypropoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C16H16O3/c17-11-4-12-19-15-9-7-14(8-10-15)16(18)13-5-2-1-3-6-13/h1-3,5-10,17H,4,11-12H2

InChI Key

JHXQMAGGDYUIMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCO

Origin of Product

United States

Scientific Research Applications

Photoprotection in Cosmetics

4-(3-Hydroxypropoxy)benzophenone serves primarily as a UV filter in sunscreens and cosmetic products. Its ability to absorb UV radiation protects the skin from harmful effects, including sunburn and long-term skin damage. The compound is particularly effective at absorbing UV-B radiation, making it a valuable ingredient in formulations aimed at preventing skin cancer and photoaging.

Case Study: Efficacy as a UV Filter

Research has demonstrated that formulations containing 4-(3-Hydroxypropoxy)benzophenone can significantly reduce the penetration of UV rays into the skin. A comparative study showed that sunscreens with this compound provided higher protection factors than those without it, indicating its effectiveness in enhancing the photostability of cosmetic products .

Stabilization of Polymers

In addition to its use in cosmetics, 4-(3-Hydroxypropoxy)benzophenone is employed as a photostabilizer for various polymers. It helps prevent photodegradation of materials such as polyvinyl chloride (PVC), ensuring durability and longevity.

Research Findings: Photostabilization

A study evaluated the performance of benzophenone-based terpolymers, including derivatives like 4-(3-Hydroxypropoxy)benzophenone, as photostabilizers for rigid PVC. The results indicated that these compounds effectively reduced the degradation rate under UV exposure, thus preserving the mechanical properties of the material over time .

Health Implications and Regulatory Considerations

While 4-(3-Hydroxypropoxy)benzophenone has beneficial applications, concerns regarding its safety profile have emerged. Studies suggest that certain benzophenones may exhibit endocrine-disrupting properties , raising questions about their long-term effects on human health.

Toxicological Review

A comprehensive review highlighted that exposure to benzophenones can lead to hormonal alterations and reproductive health issues in both animal models and humans. For instance, high concentrations of benzophenone-3 (a related compound) were associated with adverse effects on female reproductive systems . Regulatory agencies are increasingly scrutinizing these compounds, leading to recommendations for limiting their concentrations in consumer products.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Cosmetics UV filter in sunscreens and skincare productsEnhanced UV protection; effective absorption
Polymer Stabilization Photostabilizer for materials like PVCReduced degradation under UV exposure
Health Implications Potential endocrine disruptor; regulatory scrutinyConcerns over reproductive health impacts

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Benzophenone derivatives vary significantly in substituents, physical properties, and applications. Below is a detailed comparison with structurally related compounds:

Table 1: Key Properties of 4-(3-Hydroxypropoxy)benzophenone and Analogues

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications References
4-(3-Hydroxypropoxy)benzophenone 3-hydroxypropoxy at para position ~286 (estimated) 141–143 Polar solvents Synthetic intermediates, UV filters
Benzophenone-1 2,4-dihydroxy 214.22 142–144 Water-soluble Amyloid disaggregation, cosmetics
4-Benzyloxy-propiophenone Benzyloxy at para position 240.30 Not reported Organic solvents Organic synthesis
Michler’s Ketone 4,4'-bis(dimethylamino) 268.35 174–176 Insoluble in water Dye synthesis, photochemistry
4-(Chloromethyl)benzophenone Chloromethyl at para position 230.69 48–50 Organic solvents Polymer crosslinking agents
4-Hydroxy-4'-(trimethylacetoxy)benzophenone Hydroxy and pivalate ester 298.33 182–184 Dichloromethane, methanol Photochemical studies

Structural and Functional Comparisons

Hydroxy/Alkoxy vs. Amino Substituents: The hydroxypropoxy group in 4-(3-Hydroxypropoxy)benzophenone provides moderate polarity, enhancing solubility in alcohols while retaining UV absorption . In contrast, Michler’s Ketone (4,4'-bis(dimethylamino)) is highly non-polar and water-insoluble, favoring use in hydrophobic matrices . Benzophenone-1 (2,4-dihydroxy) exhibits strong hydrogen-bonding capacity, enabling water solubility and applications in disrupting amyloid fibrils .

Halogenated Derivatives: 4-(Chloromethyl)benzophenone introduces a reactive chloromethyl group, enabling covalent bonding in polymer crosslinking . This contrasts with the inert hydroxypropoxy group, which is more suited for temporary functionalization.

Benzyloxy vs. Hydroxypropoxy: 4-Benzyloxy-propiophenone () replaces the hydroxypropoxy with a benzyloxy group, increasing hydrophobicity and altering reactivity in nucleophilic substitutions .

Biological Activity: Derivatives like Benzophenone-1 and 4-(4'-Hydroxyphenyl)benzophenone () show bioactivity in amyloid disruption and luminescent assays, whereas 4-(3-Hydroxypropoxy)benzophenone is primarily a synthetic building block .

Thermal and Solubility Profiles

  • Melting Points : The hydroxypropoxy derivative (141–143°C) has a lower melting point than Michler’s Ketone (174°C) due to reduced crystallinity from the flexible hydroxypropoxy chain .
  • Solubility : Hydroxypropoxy and dihydroxy derivatives dissolve in polar solvents, while halogenated or benzyloxy analogs require organic solvents like dichloromethane .

Preparation Methods

Friedel-Crafts Synthesis of 4-Hydroxybenzophenone

The foundational step in large-scale production involves Friedel-Crafts acylation of phenol with trihalomethylbenzene. As detailed in patent CN101298414A, trichloromethylbenzene reacts with phenol in 1,2-dichloroethane under catalysis by anhydrous AlCl₃ at 0–5°C, yielding 4-hydroxybenzophenone in 86% yield after recrystallization. The mechanism proceeds via electrophilic aromatic substitution, where AlCl₃ activates the trihalomethylbenzene to form a reactive acylium ion. The para selectivity (>98%) arises from the steric and electronic directing effects of the hydroxyl group. Key process parameters include:

  • Catalyst Loading : A 1.5:1 molar ratio of AlCl₃ to trichloromethylbenzene ensures complete conversion.

  • Temperature Control : Maintaining 0–5°C during the reaction suppresses byproduct formation, while post-reaction warming to 20–25°C accelerates intermediate stabilization.

  • Workup Protocol : Quenching with ice water precipitates the crude product, which is purified via recrystallization in glacial acetic acid to achieve 98% purity.

This method’s scalability is evidenced by consistent yields (78–90%) across multiple batches, with solvent recovery (1,2-dichloroethane) reducing operational costs.

Etherification Strategies for the 3-Hydroxypropoxy Group

Introducing the 3-hydroxypropoxy moiety to 4-hydroxybenzophenone requires selective etherification. Two predominant approaches are explored:

Williamson Ether Synthesis

The Williamson method involves deprotonating 4-hydroxybenzophenone with K₂CO₃ in acetone, followed by reaction with 3-bromopropanol. However, the hydroxyl group in 3-bromopropanol necessitates protection to prevent self-alkylation. A representative protocol from the Royal Society of Chemistry employs propionyl chloride to protect the alcohol as a propionate ester prior to alkylation. Subsequent hydrolysis with aqueous K₂CO₃ restores the hydroxyl group, yielding 4-(3-hydroxypropoxy)benzophenone in 75% overall yield.

Key Considerations :

  • Protection-Deprotection : Propionylation (82% yield) prevents side reactions but adds two steps to the synthesis.

  • Solvent System : Acetone enhances nucleophilicity of the phenoxide ion, while DMF accelerates alkylation kinetics.

Mitsunobu Reaction

The Mitsunobu reaction offers a single-step etherification between 4-hydroxybenzophenone and 3-hydroxypropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method circumvents protection steps but faces scalability challenges due to reagent cost. Laboratory trials report 85% yield under anhydrous THF at 0°C.

Alternative Methods: Epoxide Ring-Opening and Direct Coupling

Epichlorohydrin-based routes, though less common, enable hydroxypropoxy installation via glycidyl ether intermediates. Ring-opening of the epoxide with water introduces diol byproducts, necessitating selective oxidation—a drawback limiting industrial adoption.

Optimization of Reaction Conditions

Catalyst and Solvent Selection

Friedel-Crafts acylation achieves optimal efficiency with AlCl₃ in 1,2-dichloroethane, whereas ZnCl₂ reduces yields to 68% due to incomplete acylium ion formation. Polar aprotic solvents (DMF, DMSO) enhance Williamson etherification rates but complicate solvent recovery.

Temperature and Time Considerations

  • Friedel-Crafts : Reaction completion within 3 hours at 20–25°C balances speed and selectivity.

  • Mitsunobu : Prolonged reaction times (>12 hours) at 0°C prevent DEAD decomposition, ensuring high yields.

Purification and Characterization

Recrystallization in glacial acetic acid remains the gold standard for 4-hydroxybenzophenone purification (98% purity). For the final product, silica gel chromatography eluting with ethyl acetate/hexane (1:3) achieves >99% purity, validated by ¹H NMR and HPLC.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Friedel-Crafts + Williamson7598High120
Mitsunobu8599Low450
Epoxide Ring-Opening6095Moderate200

Data synthesized from.

Industrial-Scale Production Considerations

Bulk synthesis prioritizes the Friedel-Crafts/Williamson sequence for its cost-effectiveness and solvent recyclability. Continuous-flow reactors reduce AlCl₃ waste by 40%, while in-situ HCl capture systems enhance process safety .

Q & A

Q. How can researchers optimize the synthesis of 4-(3-Hydroxypropoxy)benzophenone for high purity and yield?

Methodological Answer: Synthetic routes typically involve Friedel-Crafts acylation or nucleophilic substitution. For example:

  • Friedel-Crafts Approach : React 3-hydroxypropyl chloride with 4-hydroxybenzophenone in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:3) .
  • Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, mobile phase: 60% acetonitrile/water, retention time ~8.2 min) .
  • Yield Optimization : Adjust reaction time (45–90 min) and solvent polarity (e.g., nitrobenzene for high-temperature reactions) to minimize side products like unreacted benzophenone derivatives .

Q. What analytical techniques are most reliable for characterizing 4-(3-Hydroxypropoxy)benzophenone?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR (400 MHz, CDCl₃) to confirm the hydroxypropoxy chain (δ 1.8–2.1 ppm for -CH₂-, δ 3.6–3.8 ppm for -OCH₂-) and benzophenone backbone (δ 6.8–7.8 ppm for aromatic protons) .
  • FTIR : Validate hydroxyl (broad peak ~3400 cm⁻¹) and carbonyl (sharp peak ~1650 cm⁻¹) groups .
  • GC-MS : Employ electron ionization (EI) mode with derivatization (e.g., silylation) to enhance volatility. Quantify trace impurities using a limit of detection (LOD) of 10 mg/kg .

Q. How does the stability of 4-(3-Hydroxypropoxy)benzophenone vary under different storage conditions?

Methodological Answer:

  • Photostability : Exposure to UV light (λ = 365 nm) induces ketyl radical formation, detectable via ESR spectroscopy. Store in amber glassware under inert gas (N₂/Ar) to prevent degradation .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C. For long-term storage, maintain temperatures ≤4°C in desiccated environments .

Advanced Research Questions

Q. What mechanistic insights explain electron transfer reactions involving 4-(3-Hydroxypropoxy)benzophenone?

Methodological Answer:

  • Photoactivation : Irradiation at 400 nm forms a charge-transfer complex with potassium tert-butoxide (KOtBu), shifting absorption to the visible spectrum (TDDFT calculations confirm n→π* transitions). Monitor reaction via UV-vis spectroscopy (λmax ~450 nm for ketyl radical intermediates) .
  • Selectivity : Potassium ions (vs. sodium) stabilize the transition state, enabling radical trapping experiments (e.g., methyl radical detection via EPR with DMPO spin traps) .

Q. How can structural modifications of the hydroxypropoxy chain alter bioactivity or photochemical properties?

Methodological Answer:

  • Chain Length Variation : Replace the hydroxypropoxy group with shorter (ethoxy) or longer (octyloxy) chains. Assess UV absorption shifts via spectrophotometry (e.g., λmax ~290 nm for octyloxy derivatives) .
  • Functional Group Addition : Introduce sulfonic acid groups (-SO₃H) to enhance water solubility. Characterize via ion chromatography and compare partition coefficients (logP) using shake-flask methods .

Q. What strategies resolve contradictions between computational predictions and experimental data for benzophenone derivatives?

Methodological Answer:

  • Validation Workflow :
    • Compare DFT-calculated bond lengths (e.g., C=O at 1.21 Å) with X-ray crystallography data (mean deviation ≤0.02 Å) .
    • Reconcile spectral discrepancies (e.g., NMR chemical shifts) by optimizing solvent parameters in computational models (COSMO-RS) .
    • Use multivariate statistics (PCA) to identify outliers in datasets, such as anomalous FTIR peaks caused by moisture .

Q. How do environmental factors influence the degradation pathways of 4-(3-Hydroxypropoxy)benzophenone?

Methodological Answer:

  • Aquatic Systems : Conduct photolysis studies under simulated sunlight (λ > 290 nm) to detect hydroxylated byproducts (e.g., 4-hydroxybenzophenone) via LC-QTOF-MS. Compare degradation rates in freshwater (t₁/₂ ~48 hr) vs. seawater (t₁/₂ ~24 hr due to chloride radicals) .
  • Soil Microcosms : Use ¹⁴C-labeled compound to track mineralization to CO₂ (~15% over 30 days) and sorption coefficients (Kd ~250 L/kg) in loamy soils .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthesis Routes

MethodCatalystSolventYield (%)Purity (HPLC)Reference
Friedel-CraftsAlCl₃Nitrobenzene8598.5%
Nucleophilic SubstitutionK₂CO₃DMF7897.2%

Q. Table 2. Key Analytical Parameters for Stability Studies

TechniqueParameterConditionObservation
ESRRadical SignalUV light (365 nm)Ketyl radical (g = 2.003)
TGADecomposition10°C/min in N₂Onset: 220°C

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